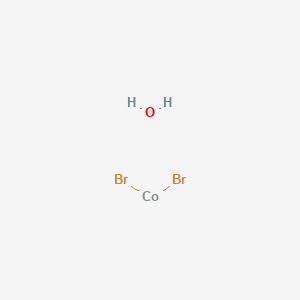
Cobalt(II) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) bromide hydrate is an inorganic compound with the chemical formula CoBr₂·xH₂O. It is a hydrated form of cobalt(II) bromide, which appears as red-purple crystals in its hexahydrate form. This compound is known for its solubility in water and its use primarily as a catalyst in various chemical processes .
Preparation Methods
Cobalt(II) bromide hydrate can be synthesized through the reaction of cobalt hydroxide with hydrobromic acid. The reaction is as follows:
Co(OH)2+2HBr→CoBr2⋅6H2O
This reaction produces cobalt(II) bromide hexahydrate. Further heating of the hexahydrate at 100°C results in the formation of the dihydrate, and at 130°C, the anhydrous form is obtained .
Chemical Reactions Analysis
Cobalt(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.
Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.
Catalytic Reactions: It acts as a catalyst in organic synthesis, facilitating C-metal, C-heteroatom, and C-C bond formations, as well as cyclizations, polymerizations, oxidations, reductions, and carbonylations.
Scientific Research Applications
Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:
Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.
Mechanism of Action
The mechanism by which cobalt(II) bromide hydrate exerts its effects primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in arylzincation reactions, it interacts with arylzinc iodide and lithium chloride complexes to form the desired products .
Comparison with Similar Compounds
Cobalt(II) bromide hydrate can be compared with other similar compounds such as:
Cobalt(II) chloride (CoCl₂): Similar in structure and catalytic properties but differs in the halide component.
Cobalt(II) iodide (CoI₂): Another halide of cobalt with similar properties but different reactivity due to the larger iodide ion.
Nickel(II) bromide (NiBr₂): Shares similar catalytic applications but involves nickel instead of cobalt, leading to different catalytic efficiencies and reaction conditions.
This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of organic synthesis reactions.
Properties
IUPAC Name |
dibromocobalt;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZAWYGLXXRSO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Co](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoH2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583555 |
Source


|
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85017-77-2 |
Source


|
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
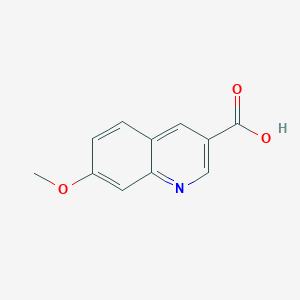


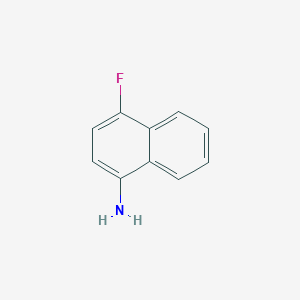


![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
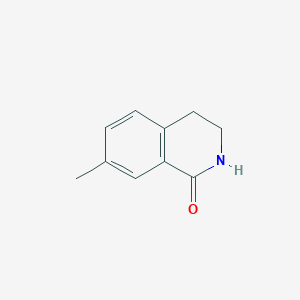



![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
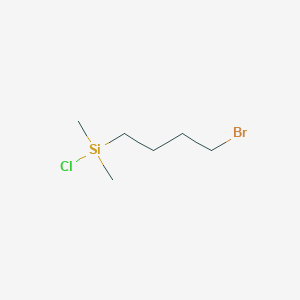
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
